molecular formula C15H13NOS3 B6477271 N-(2-{[2,2'-bithiophene]-5-yl}ethyl)thiophene-3-carboxamide CAS No. 2640817-96-3

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)thiophene-3-carboxamide

Cat. No.: B6477271
CAS No.: 2640817-96-3
M. Wt: 319.5 g/mol
InChI Key: VBIRZVDRTKHDFM-UHFFFAOYSA-N
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Description

N-(2-{[2,2'-Bithiophene]-5-yl}ethyl)thiophene-3-carboxamide is a thiophene-based carboxamide derivative featuring a central bithiophene (two linked thiophene rings) moiety connected via an ethyl spacer to a thiophene-3-carboxamide group. This structure combines the electronic properties of conjugated bithiophenes with the functional versatility of carboxamide groups, making it relevant for applications in organic electronics, corrosion inhibition, and bioactive molecule design .

Properties

IUPAC Name

N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NOS3/c17-15(11-6-9-18-10-11)16-7-5-12-3-4-14(20-12)13-2-1-8-19-13/h1-4,6,8-10H,5,7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBIRZVDRTKHDFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(S2)CCNC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NOS3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)thiophene-3-carboxamide typically involves the following steps:

    Formation of the Bithiophene Moiety: The bithiophene unit can be synthesized through a Stille coupling reaction, where a thiophene derivative is coupled with a stannylated thiophene in the presence of a palladium catalyst.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the bithiophene derivative with an appropriate amine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2,2’-bithiophene]-5-yl}ethyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur at the thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or chlorosulfonic acid (ClSO3H).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated thiophenes or sulfonated thiophenes.

Scientific Research Applications

N-(2-{[2,2’-bithiophene]-5-yl}ethyl)thiophene-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of conjugated polymers and organic semiconductors.

    Biology: It can be used in the development of biosensors and bioelectronic devices.

    Industry: Used in the production of organic electronic materials, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. In organic electronics, its conjugated structure allows for efficient charge transport and electron mobility. In biological systems, it may interact with proteins or enzymes, affecting their function and activity.

Comparison with Similar Compounds

Notes and Limitations

Data Gaps : Direct biological or material performance data for the target compound are absent in the provided evidence. Further studies on its antibacterial, anti-inflammatory, or electronic properties are needed.

Structural Uniqueness : The ethyl spacer in the target compound differentiates it from most analogs, which use direct aryl or heterocyclic linkages. This spacer may reduce steric hindrance in polymer backbones .

Synthetic Complexity : Multi-step synthesis (e.g., bromination, coupling) may limit scalability compared to HATU-mediated routes .

Biological Activity

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)thiophene-3-carboxamide is a novel compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and organic electronics. This article explores its synthesis, biological mechanisms, and research findings regarding its activity against various biological targets.

Chemical Structure and Synthesis

The compound features a bithiophene moiety linked to an ethyl chain and a carboxamide functional group . The molecular formula is C15_{15}H15_{15}N1_{1}O1_{1}S2_{2}, with a molecular weight of approximately 285.4 g/mol . The synthesis typically involves several steps:

  • Formation of Bithiophene Unit : This is often achieved through palladium-catalyzed coupling reactions.
  • Introduction of Ethyl Group : A nucleophilic substitution reaction is employed to attach the ethyl chain.
  • Amidation : The final step involves forming the carboxamide from the corresponding acid and amine.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through:

  • π–π Stacking Interactions : The bithiophene moiety allows for significant interactions with nucleic acids and proteins.
  • Hydrogen Bonding : The carboxamide group can form hydrogen bonds with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have shown that it can significantly reduce cell viability in various cancer cell lines, including:

  • Caco-2 cells : Demonstrated a decrease in viability by approximately 39.8% compared to untreated controls (p < 0.001).
  • A549 cells : Showed a lesser effect but still indicated potential for further exploration in cancer therapy.

Antifungal Activity

This compound has also been evaluated for antifungal properties:

  • It exhibited broad-spectrum antifungal activity against drug-resistant strains of Candida, suggesting its potential as a treatment option for fungal infections.

Research Findings and Case Studies

A comprehensive review of available literature reveals several key findings:

  • Structure-Activity Relationship (SAR) : Variations in the structure significantly influence biological activity. Modifications to the bithiophene unit or the ethyl linker can enhance efficacy against specific targets.
  • Molecular Docking Studies : Computational analyses indicate favorable binding affinities to various biological targets, supporting experimental findings regarding its potential as an inhibitor.
  • Case Study Example :
    • In a study assessing compounds similar to this compound, derivatives showed enhanced anticancer activity against resistant strains of S. aureus and E. faecium, underscoring the importance of structural modifications in drug design.

Comparative Table of Biological Activities

Activity TypeTarget Organism/Cell LineEffectiveness (%)Reference
AnticancerCaco-239.8% (p < 0.001)
AnticancerA549Variable
AntifungalCandida aurisBroad-spectrum

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